molecular formula C27H22N2O2 B2404886 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 1208678-81-2

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No. B2404886
CAS RN: 1208678-81-2
M. Wt: 406.485
InChI Key: OXKXLLMYRVDPEP-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, also known as BQN, is a chemical compound that has been widely studied for its potential applications in scientific research. BQN belongs to a class of compounds known as quinolinyl-naphthamides, which have been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

The tetrahydroisoquinoline moiety, a key structural component of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, has been extensively studied for its potential as an anticancer agent. For instance, substituted 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their in vitro anticancer activity against various breast cancer cell lines. These compounds have displayed potent cytotoxicity, suggesting their promise as novel anticancer drugs (Redda et al., 2010).

Photophysical Properties

Naphthalimide derivatives, which are structurally related to this compound, have been explored for their unique photophysical properties. These compounds form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. The study of these materials has implications for the development of new optical materials with potential applications in sensing, imaging, and light-emitting devices (Srivastava et al., 2016).

Fluorescent Sensors

The development of fluorescent chemosensors for metal ions is another area of application. A study reported the synthesis of a sensor based on a naphthalic anhydride conjugate for the selective detection of Al3+ ions. This sensor exhibited a distinct fluorescence enhancement upon Al3+ binding, demonstrating its utility for the detection of aluminum ions in biological and environmental samples (Anand et al., 2018).

Organic Electronics

In the field of organic electronics, naphthalimide derivatives have been used as non-fullerene electron acceptors in bulk-heterojunction photovoltaic devices. These materials have shown impressive power conversion efficiencies, highlighting their potential in the development of efficient and cost-effective organic solar cells (Srivani et al., 2017).

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O2/c30-26(23-13-12-19-7-4-5-10-21(19)17-23)28-24-14-15-25-22(18-24)11-6-16-29(25)27(31)20-8-2-1-3-9-20/h1-5,7-10,12-15,17-18H,6,11,16H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKXLLMYRVDPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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